N-[(1-aminocyclohexyl)methyl]-4-methylbenzene-1-sulfonamide hydrochloride
CAS No.: 1423032-54-5
Cat. No.: VC2572300
Molecular Formula: C14H23ClN2O2S
Molecular Weight: 318.9 g/mol
* For research use only. Not for human or veterinary use.
![N-[(1-aminocyclohexyl)methyl]-4-methylbenzene-1-sulfonamide hydrochloride - 1423032-54-5](/images/structure/VC2572300.png)
Specification
CAS No. | 1423032-54-5 |
---|---|
Molecular Formula | C14H23ClN2O2S |
Molecular Weight | 318.9 g/mol |
IUPAC Name | N-[(1-aminocyclohexyl)methyl]-4-methylbenzenesulfonamide;hydrochloride |
Standard InChI | InChI=1S/C14H22N2O2S.ClH/c1-12-5-7-13(8-6-12)19(17,18)16-11-14(15)9-3-2-4-10-14;/h5-8,16H,2-4,9-11,15H2,1H3;1H |
Standard InChI Key | ZWYHRUYTQSIKLM-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)NCC2(CCCCC2)N.Cl |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NCC2(CCCCC2)N.Cl |
Introduction
Chemical Structure and Classification
N-[(1-aminocyclohexyl)methyl]-4-methylbenzene-1-sulfonamide hydrochloride belongs to the arylsulfonamide family of compounds. The structure consists of a 4-methylbenzene sulfonyl group (tosyl group) attached to an amino group of the (1-aminocyclohexyl)methyl moiety, with the compound existing as a hydrochloride salt. The core sulfonamide functional group (SO₂-NH) serves as the central structural feature and is responsible for many of the compound's chemical and biological properties.
The general structure of sulfonamides includes an aromatic ring connected to a sulfonyl group (-SO₂-) which is further linked to an amino group. In this specific compound, the aromatic component is a 4-methylbenzene (also known as p-tolyl) group, and the amine-containing portion is derived from the (1-aminocyclohexyl)methyl structure. The hydrochloride salt formation enhances water solubility, a characteristic often desirable for pharmaceutical applications.
Structurally related compounds include other arylsulfonamides that have been investigated for various biomedical applications. For instance, the search results reveal several compounds with similar structural features, such as "4-chloro-n-[2-[4-(5-chloro-2-methyl-1h-indol-3-yl)-3,6-dihydro-2h-pyridin-1-yl]ethyl]benzenesulfonamide" and "n-[3-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]propyl]-5-fluoro-3-methyl-1-benzothiophene-2-sulfonamide" .
Molecular Formula and Properties
The molecular formula of N-[(1-aminocyclohexyl)methyl]-4-methylbenzene-1-sulfonamide hydrochloride can be represented as C₁₄H₂₂N₂O₂S·HCl. This compound combines the structural elements of a tosyl group with an aminocyclohexylmethyl portion, resulting in a molecule with both hydrophobic (the aromatic and cyclohexyl rings) and hydrophilic (the sulfonamide group and amino functionality) characteristics.
The expected molecular weight would be approximately 330-340 g/mol (for the free base) plus the weight of HCl (36.5 g/mol), resulting in a total around 370 g/mol. This estimation is based on comparable sulfonamide compounds such as Methyl N₂-(4-methylbenzene-1-sulfonyl)lysinate hydrochloride, which has a molecular weight of 350.9 g/mol .
Synthesis Methods and Approaches
The synthesis of N-[(1-aminocyclohexyl)methyl]-4-methylbenzene-1-sulfonamide hydrochloride likely follows established methods for sulfonamide preparation. Based on the synthesis of analogous compounds, several potential routes can be proposed.
General Sulfonylation Reaction
The most common approach for synthesizing sulfonamides involves the reaction of p-toluenesulfonyl chloride (tosyl chloride) with an appropriate amine under basic conditions. For the target compound, this would involve the reaction between p-toluenesulfonyl chloride and (1-aminocyclohexyl)methylamine.
The reaction typically proceeds as follows:
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Dissolution of the amine in an appropriate solvent (acetonitrile, dichloromethane, or tetrahydrofuran)
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Addition of a base (triethylamine, pyridine, or potassium carbonate) to neutralize the HCl generated during the reaction
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Dropwise addition of p-toluenesulfonyl chloride at controlled temperature (often 0-5°C)
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Gradual warming to room temperature with continued stirring
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Acidification with HCl to form the hydrochloride salt
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Purification through recrystallization or column chromatography
This approach aligns with the synthesis method described for similar compounds, where "2-Chloromethyl-1H-benzoimidazole was dissolved in acetonitrile and triethylamine was added. The resulting mixture was poured into a salt-ice bath, then p-toluenesulfonyl chloride was added portion wise over 3 hours to the reaction medium" .
Alternative Synthetic Routes
Alternative synthetic approaches might involve:
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Nucleophilic substitution reactions where a pre-formed sulfonamide is alkylated with an appropriate cyclohexyl derivative
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Reduction of a corresponding nitrile or amide precursor
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Protection-deprotection strategies for selective functionalization of the amine groups
The specific synthetic route would depend on reagent availability, desired scale, and the need for regioselectivity in the reaction.
Characterization and Analytical Methods
Comprehensive characterization of N-[(1-aminocyclohexyl)methyl]-4-methylbenzene-1-sulfonamide hydrochloride would employ multiple analytical techniques to confirm structure, purity, and physical properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H NMR and ¹³C NMR would be essential for structural confirmation. Expected key signals in the ¹H NMR spectrum would include:
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Aromatic protons of the p-tolyl group (δ 7.0-7.8 ppm)
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Methyl group attached to the aromatic ring (δ 2.3-2.5 ppm)
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Cyclohexyl methylene protons (δ 1.0-2.0 ppm)
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Methylene protons adjacent to the sulfonamide group (δ 2.5-3.5 ppm)
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NH protons of the sulfonamide group (δ 5.0-8.0 ppm, depending on solvent)
This analytical approach is consistent with characterization methods described in the literature, where "¹H NMR and ¹³C NMR spectra were determined on Bruker AV-400 using TMS (0.00 ppm) as internal standard and DMSO-d₆ as solvent" .
Infrared (IR) Spectroscopy
IR spectroscopy would reveal characteristic absorption bands:
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Sulfonamide S=O stretching (1300-1400 cm⁻¹ and 1150-1200 cm⁻¹)
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N-H stretching (3200-3400 cm⁻¹)
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Aromatic C=C stretching (1400-1600 cm⁻¹)
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Aliphatic C-H stretching (2800-3000 cm⁻¹)
Comparable compounds have been characterized using "FT-IR spectra recorded on a Perkin-Elmer spectrum and KBr pellets used for solid samples" .
Mass Spectrometry
Mass spectrometry would confirm the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak [M+H]⁺ would appear at approximately 371 m/z (including the HCl). Similar compounds have been analyzed using LC-MS, which showed molecular ion peaks such as "LC-MS (m/z): 407.04 [M+H]" and "LC-MS (m/z): 497.99 [M+H] (calc. 497.57)" .
Elemental Analysis
Elemental analysis for C, H, N, and S would provide confirmation of the molecular formula and purity. This technique has been applied to related compounds, as noted in the search results: "Elemental analyses for C, H and N were carried out with an LECO CHNS-932 auto elemental analyzer" .
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of sulfonamides provides insight into how N-[(1-aminocyclohexyl)methyl]-4-methylbenzene-1-sulfonamide hydrochloride might interact with biological targets.
Key Structural Features
The following structural elements likely contribute to the compound's biological activity:
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The sulfonamide group (-SO₂NH-): Critical for hydrogen bonding with protein targets
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The p-tolyl group: Provides hydrophobic interactions and influences the electronic properties of the sulfonamide
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The cyclohexyl ring: Offers conformational rigidity and hydrophobic binding capacity
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The amino group: Provides potential for ionic interactions, particularly in the protonated form as found in the hydrochloride salt
Comparison with Related Bioactive Compounds
Table 1: Comparison of Structural Features with Related Sulfonamides
This table illustrates how the target compound shares key structural elements with bioactive sulfonamides while possessing unique features that may confer distinct pharmacological properties.
Physical and Chemical Properties
The physical and chemical properties of N-[(1-aminocyclohexyl)methyl]-4-methylbenzene-1-sulfonamide hydrochloride would significantly influence its handling, formulation, and pharmaceutical applications.
Solubility Profile
As a hydrochloride salt, the compound is expected to exhibit enhanced water solubility compared to its free base form. Solubility would likely follow this pattern:
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Water: Moderate to good solubility (enhanced by the hydrochloride salt formation)
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Polar protic solvents (methanol, ethanol): Good solubility
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Polar aprotic solvents (acetonitrile, DMF, DMSO): Good solubility
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Non-polar solvents (hexane, toluene): Poor solubility
Stability Considerations
The compound would likely exhibit the following stability characteristics:
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Hydrolytic stability: The sulfonamide bond is generally stable under physiological conditions
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Thermal stability: Expected to be stable at room temperature but may decompose at elevated temperatures
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pH stability: Most stable in slightly acidic to neutral conditions; extreme pH may affect the protonation state of the amine groups
Salt Form Implications
The hydrochloride salt form offers several advantages:
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Improved water solubility
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Enhanced stability
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Better handling properties (often crystalline rather than amorphous)
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Potential for improved bioavailability if used as a pharmaceutical agent
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